molecular formula C9H17NO B12874658 1-(5-Propylpyrrolidin-3-yl)ethanone

1-(5-Propylpyrrolidin-3-yl)ethanone

Cat. No.: B12874658
M. Wt: 155.24 g/mol
InChI Key: FBHSJGHAMKZNSF-UHFFFAOYSA-N
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Description

1-(5-Propylpyrrolidin-3-yl)ethanone is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility

Preparation Methods

The synthesis of 1-(5-Propylpyrrolidin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-propylpyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

1-(5-Propylpyrrolidin-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of the compound can be achieved using reagents such as potassium permanganate or chromium trioxide, leading to the formation of the corresponding carboxylic acid. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride and alkyl halides to introduce different functional groups onto the pyrrolidine ring.

Scientific Research Applications

1-(5-Propylpyrrolidin-3-yl)ethanone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. In medicine, it is investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent. Additionally, the compound has applications in the industry, where it is used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Propylpyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release of neurotransmitters and altering neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(5-Propylpyrrolidin-3-yl)ethanone can be compared to other similar compounds, such as pyrrolidine derivatives and other nitrogen-containing heterocycles. Similar compounds include pyrrolidine, pyrrolidin-2-one, and pyrrolidin-2,5-dione. These compounds share structural similarities but may differ in their biological activity and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(5-propylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-3-4-9-5-8(6-10-9)7(2)11/h8-10H,3-6H2,1-2H3

InChI Key

FBHSJGHAMKZNSF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(CN1)C(=O)C

Origin of Product

United States

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